

In Vitro Evaluation of Deacetylravidomycin Noxide: A Technical Overview

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Compound of Interest		
Compound Name:	deacetylravidomycin N-oxide	
Cat. No.:	B053466	Get Quote

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Introduction

Deacetylravidomycin N-oxide is a novel antibiotic produced by the actinomycete Streptomyces ravidus S50905.[1][2][3] Structurally, it is the N-oxide derivative of deacetylravidomycin.[3] Preliminary in vitro and in vivo studies have demonstrated its biological activities, including antibacterial and antitumor properties. This technical guide provides a comprehensive summary of the available in vitro evaluation data for **deacetylravidomycin N-oxide**, detailed experimental protocols, and a proposed mechanism of action based on related compounds.

Quantitative Biological Data

The biological activity of **deacetylravidomycin N-oxide** has been primarily characterized through its antimicrobial and antitumor effects. The following tables summarize the key quantitative data from these evaluations.

Table 1: Antimicrobial Activity of Deacetylravidomycin N-oxide

The minimum inhibitory concentrations (MICs) of **deacetylravidomycin N-oxide** against various bacterial strains were determined using a standard agar dilution method. The results indicate selective activity against Gram-positive bacteria.



Test Organism	Abbreviation	MIC (μg/mL)
Staphylococcus aureus FDA 209P	S. aureus	25
Staphylococcus epidermidis ATCC 12228	S. epidermidis	25
Bacillus subtilis ATCC 6633	B. subtilis	12.5
Klebsiella pneumoniae ATCC 10031	K. pneumoniae	>100
Escherichia coli NIHJ	E. coli	>100
Salmonella typhi T-63	S. typhi	>100
Pseudomonas aeruginosa IAM 1095	P. aeruginosa	>100
Proteus vulgaris ATCC 6897	P. vulgaris	>100
Shigella flexneri ATCC 12022	S. flexneri	>100

Data sourced from Narita et al., 1989.

Table 2: In Vivo Antitumor Activity of Deacetylravidomycin N-oxide

The antitumor efficacy of **deacetylravidomycin N-oxide** was evaluated in murine models of P388 leukemia and Meth A fibrosarcoma. The activity is expressed as the percentage of increase in life span (ILS) for P388 leukemia and the tumor growth inhibition rate for Meth A fibrosarcoma.

P388 Leukemia Model



Dose (mg/kg/day)	Administration Route	ILS (%)
50	Intraperitoneal (i.p.)	158
25	Intraperitoneal (i.p.)	142
12.5	Intraperitoneal (i.p.)	125
6.3	Intraperitoneal (i.p.)	117

Data sourced from Narita et al., 1989.

Meth A Fibrosarcoma Solid Tumor Model

Dose (mg/kg/day)	Administration Route	Inhibition Rate (%)
50	Intraperitoneal (i.p.)	98
25	Intraperitoneal (i.p.)	96
12.5	Intraperitoneal (i.p.)	83
6.3	Intraperitoneal (i.p.)	58

Data sourced from Narita et al., 1989.

While the primary study by Narita et al. focused on in vivo antitumor activity, specific in vitro cytotoxicity data (e.g., IC50 values) for **deacetylravidomycin N-oxide** against P388 and Meth A cell lines are not available in the published literature. However, the potent in vivo effects suggest significant cytotoxic activity against these cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **deacetylravidomycin N-oxide**.

Antimicrobial Activity Assay (Agar Dilution Method)

 Preparation of Test Plates: A twofold serial dilution of deacetylravidomycin N-oxide was prepared in methanol. Each dilution was added to molten Mueller-Hinton agar at 50°C to



achieve the final desired concentrations. The agar was then poured into petri dishes and allowed to solidify.

- Inoculum Preparation: The test bacteria were cultured in Mueller-Hinton broth overnight. The cultures were then diluted to a final concentration of 10^6 colony-forming units (CFU)/mL.
- Inoculation: A multipoint inoculator was used to spot-inoculate the bacterial suspensions onto the surface of the agar plates containing the test compound.
- Incubation: The plates were incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

In Vivo P388 Leukemia Assay

- Cell Line and Animals: P388 leukemia cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1] Female DBA/2 mice were used for the in vivo experiments.
- Tumor Inoculation: P388 leukemia cells (1 x 10⁶ cells) were inoculated intraperitoneally (i.p.) into the mice on day 0.
- Drug Administration: **Deacetylravidomycin N-oxide**, suspended in a 0.5% carboxymethyl cellulose solution, was administered i.p. once daily from day 1 to day 9.
- Evaluation of Antitumor Activity: The mean survival time of the treated and control groups was recorded. The increase in life span (ILS) was calculated using the formula: ILS (%) =
 [(Mean survival time of treated group / Mean survival time of control group) 1] x 100.

In Vivo Meth A Fibrosarcoma Solid Tumor Assay

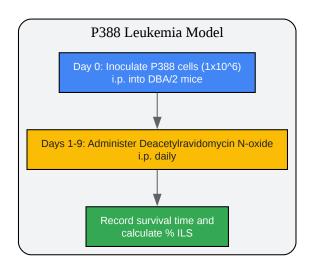
- Cell Line and Animals: Meth A fibrosarcoma cells were maintained in an appropriate culture medium.[4] Female BALB/c mice were used for the solid tumor model.
- Tumor Inoculation: Meth A fibrosarcoma cells (1 x 10⁶ cells) were inoculated subcutaneously (s.c.) into the right flank of the mice on day 0.

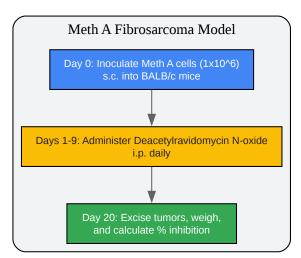


- Drug Administration: Deacetylravidomycin N-oxide was administered i.p. once daily from day 1 to day 9.
- Evaluation of Antitumor Activity: On day 20, the tumors were excised and weighed. The tumor growth inhibition rate was calculated using the formula: Inhibition Rate (%) = [1 (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

Visualizations

Experimental Workflow for In Vivo Antitumor Evaluation





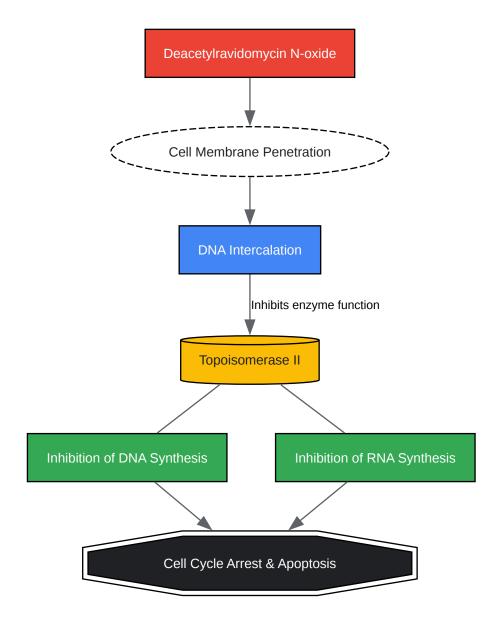
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Workflow for in vivo antitumor activity assessment.

Proposed Signaling Pathway for Antitumor Activity

Based on the mechanism of action of the parent compound, ravidomycin, and other gilvocarcin-type antibiotics, **deacetylravidomycin N-oxide** is proposed to exert its antitumor effects through the inhibition of nucleic acid synthesis.[5] This class of compounds is known to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and transcription.[5]





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Proposed mechanism of antitumor action.

Conclusion

Deacetylravidomycin N-oxide demonstrates notable antibacterial activity against Grampositive bacteria and significant in vivo antitumor efficacy against P388 leukemia and Meth A fibrosarcoma in murine models. While specific in vitro cytotoxicity data is currently unavailable, the potent in vivo results suggest it is a promising candidate for further investigation. The proposed mechanism of action, involving DNA intercalation and inhibition of topoisomerase II, aligns with the known activities of its structural analogs. Further research is warranted to fully elucidate its in vitro cytotoxic profile and confirm its molecular targets and signaling pathways.



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